Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole
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Overview
Description
Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a furan derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole include other heterocyclic compounds with fused ring systems, such as:
Furo[3,4-d]isoxazole: A related compound with similar structural features.
Benzoxazole: Another heterocyclic compound with a fused ring system.
Oxazoline: A compound with a similar oxazole ring but different substituents.
Uniqueness
This compound is unique due to its specific ring fusion and stereochemistry, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2,3,3a,4,6,6a-hexahydrofuro[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H9NO2/c1-4-2-7-3-5(4)8-6-1/h4-6H,1-3H2 |
InChI Key |
HNKZFZHXYVWMME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2ON1 |
Origin of Product |
United States |
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